6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Overview
Description
7-Hydroxy Pestalotin is a secondary metabolite derived from the endophytic fungus Pestalotiopsis. This compound is part of a diverse group of bioactive natural products produced by the Pestalotiopsis genus, which has gained significant attention for its potential in drug discovery and biotechnological applications .
Mechanism of Action
Target of Action
LL-P880beta, also known as 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, is a complex compound with a unique structure .
Mode of Action
It has been suggested that the compound’s potency in certain biological assays may depend on the stereochemistry at specific positions on the side chain . This suggests that LL-P880beta may interact with its targets in a stereochemistry-dependent manner, leading to changes in the target’s function .
Biochemical Pathways
It has been tested in a gibberellin-synergistic assay with rice seedlings, suggesting a potential role in the gibberellin pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .
Result of Action
Its evaluation in the gibberellin-synergistic assay with rice seedlings suggests that it may have a role in modulating plant growth and development .
Biochemical Analysis
Biochemical Properties
It has been found that the stereochemistry of LL-P880beta plays a significant role in its biochemical activity . The compound interacts with various biomolecules, and the nature of these interactions is largely dependent on the stereochemistry at specific positions on the side chain of the compound .
Molecular Mechanism
It is known that the compound’s structure-activity relationship has been studied, indicating that it interacts with biomolecules in a manner dependent on its stereochemistry . Specific details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Pestalotin can be achieved through a series of asymmetric total synthesis steps. One notable method involves the use of ®-glycidol as a starting material. The process includes catalytic asymmetric Mukaiyama aldol reactions, hetero Diels-Alder reactions, and Mitsunobu inversions to produce all four chiral pestalotin diastereomers .
Industrial Production Methods: The extraction and purification processes are then employed to isolate 7-Hydroxy Pestalotin from the fungal culture .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Pestalotin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-Hydroxy Pestalotin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying asymmetric synthesis and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Industry: Potential applications in biotechnology for the production of bioactive compounds
Comparison with Similar Compounds
Pestalotioprolide D, E, and F: These compounds share structural similarities with 7-Hydroxy Pestalotin and exhibit significant cytotoxicity against various cell lines.
Taxol: Another secondary metabolite from Pestalotiopsis, known for its anticancer properties.
Uniqueness: 7-Hydroxy Pestalotin is unique due to its specific bioactivity as a gibberellin synergist and its structural complexity.
Properties
IUPAC Name |
2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOHANRUSKHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961474 | |
Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41164-59-4 | |
Record name | LL P880 beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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